molecular formula C9H10Br2N2O B1376807 4-(3,5-Dibromopyridin-2-yl)morpholine CAS No. 1259313-58-0

4-(3,5-Dibromopyridin-2-yl)morpholine

Cat. No. B1376807
CAS RN: 1259313-58-0
M. Wt: 322 g/mol
InChI Key: FFPQAQCDPWWXTJ-UHFFFAOYSA-N
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Description

“4-(3,5-Dibromopyridin-2-yl)morpholine”, also known as DBPM, is a heterocyclic compound that belongs to the pyridine and morpholine subclasses. It has a CAS Number of 1259313-58-0 and a molecular weight of 322 .


Molecular Structure Analysis

The molecular formula of “4-(3,5-Dibromopyridin-2-yl)morpholine” is C9H10Br2N2O . The InChI code is 1S/C9H10Br2N2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 .


Physical And Chemical Properties Analysis

“4-(3,5-Dibromopyridin-2-yl)morpholine” is a solid substance with a melting point of 102-104°C .

Scientific Research Applications

PI3K-AKT-mTOR Pathway Inhibition

4-(Pyrimidin-4-yl)morpholines, related to 4-(3,5-Dibromopyridin-2-yl)morpholine, are highlighted for their significance in inhibiting the PI3K-AKT-mTOR pathway. This pathway is crucial in various cellular functions, and its inhibition is of interest in cancer research. The morpholine oxygen in these compounds forms a key hydrogen bonding interaction and conveys selectivity over a broader kinome. The discovery of potent non-nitrogen containing morpholine isosteres has also been noted for their application in dual inhibitors of mTORC1 and mTORC2, which are targets in cancer therapy (Hobbs et al., 2019).

Xanthine Oxidase Inhibitors

Morpholine derivatives have been evaluated for inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. Compounds similar to 4-(3,5-Dibromopyridin-2-yl)morpholine showed excellent inhibitory properties against XO and suppressed nuclear factor κB activation, suggesting potential use in treating conditions like gout and inflammation (Šmelcerović et al., 2013).

Chalcopyrite Oxidation Inhibition

Research involving 4-(2-hydroxyphenyl)-2-(morpholin-4-yl)-1,3-thiazole and related compounds demonstrates their effectiveness as anodic inhibitors in the aqueous oxidation of chalcopyrite, a primary copper iron sulfide mineral. This finding is significant for mineral processing and the mining industry, where controlling the oxidation process is crucial (Chirita et al., 2020).

Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have shown inhibitory effects on tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer and inflammatory diseases. The synthesis and structure of these compounds have been a focal point in developing new therapeutics (Lei et al., 2017).

Neurokinin-1 Receptor Antagonism

Morpholine derivatives, including 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, have been identified as high-affinity neurokinin-1 receptor antagonists. These compounds have potential applications in treating conditions like emesis and depression due to their pharmacological profile (Harrison et al., 2001).

DNA-Dependent Protein Kinase Inhibition

Morpholine derivatives are also notable as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair and cellular response to DNA damage. These inhibitors, like dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441), are vital in cancer research for their potential to enhance the effectiveness of radiotherapy and chemotherapy (Cano et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

4-(3,5-dibromopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2N2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPQAQCDPWWXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dibromopyridin-2-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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